N-(Tert-butoxycarbonyl)-3,3,3-trifluoroalanine
Overview
Description
“N-(Tert-butoxycarbonyl)-3,3,3-trifluoroalanine” is a compound that involves the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Molecular Structure Analysis
The molecular structure of “N-(Tert-butoxycarbonyl)-3,3,3-trifluoroalanine” involves the Boc group, which is used as a protecting group for amines in organic synthesis . The Boc group is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Chemical Reactions Analysis
The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles .
Physical And Chemical Properties Analysis
The heat capacities of compounds involving the Boc group were measured by means of a fully automated adiabatic calorimeter over the temperature range from 78 to 350 K . The thermodynamic functions, H T − H 298.15K and S T − S 298.15K, were calculated based on the heat capacity polynomial equation in the temperature range of (80–350 K) with an interval of 5 K .
Scientific Research Applications
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : The N-tert-butyloxycarbonyl (N-Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
- Methods : The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Deprotection of the N-Boc group from a structurally diverse set of compounds is achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours .
- Results : This method has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma . The yields of these reactions can be up to 90% .
Synthesis of Enantiopure Homo-β-amino Acids
- Field : Organic Chemistry
- Summary : N-(Tert-butoxycarbonyl)-3,3,3-trifluoroalanine can be used as a starting material for the synthesis of enantiopure homo-β-amino acids .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : This compound has been used in the efficient synthesis of enantiopure tetrahydroisoquinolines .
Synthesis of N-Derivatized 2-Oxazolidinones
- Field : Organic Chemistry
- Summary : N-(Tert-butoxycarbonyl)-3,3,3-trifluoroalanine can be used as an intermediate in the one-pot conversion of amino acid carbamates to N-derivatized 2-oxazolidinones .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not detailed in the source .
Use in Ionic Liquids
- Field : Physical Chemistry
- Summary : Tert-butyloxycarbonyl-protected amino acid ionic liquids have been studied for their potential applications .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not detailed in the source .
Use in Catalysis
- Field : Organic Chemistry
- Summary : The role of mesoporous material for an efficient and simple protocol of Nitrogen protected tert-butoxycarbonyl (N-BOC) amines synthesis from various aromatic and aliphatic amines derivatives by using mesoporous SBA-15 catalyst under solvent-free condition and without purification methodology is performed at room temperature .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : This methodology provides one of the most straightforward syntheses of N-BOC amines from amines with 95–99% yields in short reaction interval .
Use in Peptide Synthesis
- Field : Biochemistry
- Summary : The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not detailed in the source .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
The continued pursuit of functionalized soft-N-donor complexant scaffolds with favorable solubility and kinetics profiles applicable for the separation of the trivalent minor actinides from the lanthanides has attracted significant interest . The development of new strategies for deprotection of this complexant class is necessary .
properties
IUPAC Name |
3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO4/c1-7(2,3)16-6(15)12-4(5(13)14)8(9,10)11/h4H,1-3H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKWWMGEXDHBSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695247 | |
Record name | N-(tert-Butoxycarbonyl)-3,3,3-trifluoroalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Tert-butoxycarbonyl)-3,3,3-trifluoroalanine | |
CAS RN |
188030-43-5 | |
Record name | N-(tert-Butoxycarbonyl)-3,3,3-trifluoroalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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